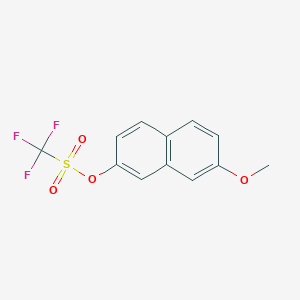
Methanesulfonic acid, trifluoro-, 7-methoxy-2-naphthalenyl ester
Cat. No. B8716876
Key on ui cas rn:
135653-94-0
M. Wt: 306.26 g/mol
InChI Key: JCYLGNNXACDGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07001900B2
Procedure details


A solution of 7-methoxy-2-naphthyl trifluoromethanesulfonate (4.95 g, 16.1 mmol) in DMF (20 mL) is degassed by repeatedly evacuating the flask then flushing with N2. Zinc cyanide (1.13 g, 9.7 mmol) is added followed by Pd(PPh3)4 (930 mg, 0.81 mmol). The resulting mixture is again degassed and heated to 80° C. for 3 hours. The reaction is allowed to cool, poured into water and washed twice with toluene and once with CH2Cl2. The combined organic extracts are dried (Na2SO4), filtered and concentrated. The resulting material is purified by column chromatography (step gradient, 25–50% CH2Cl2 in hexanes) to give 7-methoxy-2-naphthonitrile as a white solid (2.36 g, 80%). HRMS (EI) calculated for C12H9NO: 183.0684, found 183.0684.


Name
Zinc cyanide
Quantity
1.13 g
Type
catalyst
Reaction Step Two


Yield
80%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[CH:12][CH:13]=2)[CH:8]=1)(=O)=O.[CH3:21][N:22](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][O:17][C:11]1[CH:10]=[C:9]2[C:14]([CH:15]=[CH:16][C:7]([C:21]#[N:22])=[CH:8]2)=[CH:13][CH:12]=1 |f:2.3.4,^1:34,36,55,74|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.95 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=CC(=CC=C2C=C1)OC)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
Zinc cyanide
|
|
Quantity
|
1.13 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Three
|
Name
|
|
|
Quantity
|
930 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by repeatedly evacuating the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then flushing with N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is again degassed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with toluene and once with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting material is purified by column chromatography (step gradient, 25–50% CH2Cl2 in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C=CC(=CC2=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.36 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
